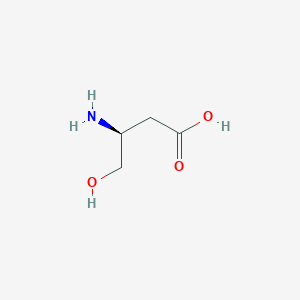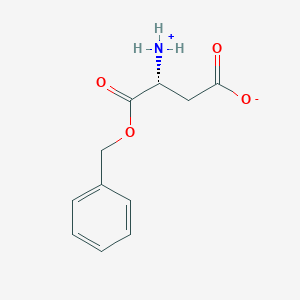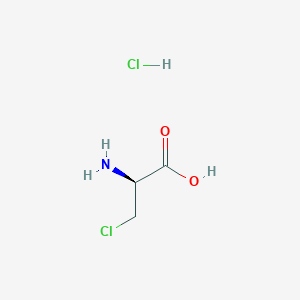
(S)-2-Amino-3-chloropropanoic acid hydrochloride
説明
“(S)-2-Amino-3-chloropropanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2), a chloro group (-Cl), and a carboxylic acid group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of the molecule . The hydrochloride refers to the presence of a hydrochloric acid moiety, which can affect the compound’s solubility and stability .
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-chloropropanoic acid hydrochloride” would likely include a backbone of three carbon atoms, with the functional groups (amino, chloro, and carboxylic acid) attached at specific positions. The “S” configuration indicates the spatial arrangement of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-3-chloropropanoic acid hydrochloride” would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make the compound soluble in water .
科学的研究の応用
Antibacterial Research
Beta-Chloro-D-alanine hydrochloride: has been identified as an inhibitor of bacterial growth. It is particularly effective against organisms such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. The compound’s inhibition mechanism is linked to its interference with bacterial cell wall synthesis, as it competes with D-alanine, a key component in peptidoglycan cross-linking .
Enzyme Inhibition Studies
This compound serves as an inhibitor for various enzymes, including alanine transaminase . By inhibiting this enzyme, researchers can study metabolic pathways and the role of alanine in amino acid metabolism. This is crucial for understanding diseases where alanine transaminase is a diagnostic marker .
Protein Synthesis Research
In the realm of protein synthesis, beta-Chloro-D-alanine hydrochloride is used to investigate the incorporation of amino acids into proteins. It acts as a substrate analog, allowing scientists to explore the specificity and mechanics of protein assembly within cells .
Peptide Synthesis
The compound is utilized in peptide synthesis, where it can be incorporated into peptides as a non-natural amino acid. This application is significant for the creation of novel peptides with potential therapeutic properties or for the study of protein structure and function .
Cytotoxicity Studies
Researchers employ beta-Chloro-D-alanine hydrochloride in cytotoxicity studies to examine its effects on various cell types. For instance, its impact on lymphocyte Ly-1 cells can provide insights into immune responses and the potential development of immunosuppressive drugs .
Neurotransmitter Research
Given its structural similarity to natural amino acids, beta-Chloro-D-alanine hydrochloride can be used to study neurotransmitter systems. It may act as an analog or inhibitor for neurotransmitter synthesis, thereby helping to elucidate the functions of neurotransmitters in the brain .
作用機序
Target of Action
Beta-Chloro-D-alanine hydrochloride primarily targets alanine racemase (EC 5.1.1.1) . This enzyme is crucial for bacterial cell wall synthesis, as it catalyzes the conversion of L-alanine to D-alanine . D-alanine is a key component of the peptidoglycan layer in bacterial cell walls .
Mode of Action
Beta-Chloro-D-alanine hydrochloride interacts with its target, alanine racemase, by inactivating it . This inactivation prevents the conversion of L-alanine to D-alanine, disrupting the synthesis of the bacterial cell wall . The compound’s inhibition of growth is completely prevented by either D-alanine or D-alanyl-D-alanine .
Biochemical Pathways
The primary biochemical pathway affected by Beta-Chloro-D-alanine hydrochloride is the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, the compound disrupts the production of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls . This disruption leads to a weakened cell wall and inhibits bacterial growth .
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of Beta-Chloro-D-alanine hydrochloride’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to inhibited growth of bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli .
Action Environment
The action of Beta-Chloro-D-alanine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of D-alanine or D-alanyl-D-alanine in the environment, which can prevent its inhibitory effects
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474817 | |
| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-chloropropanoic acid hydrochloride | |
CAS RN |
51887-88-8 | |
| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Chloro-D-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



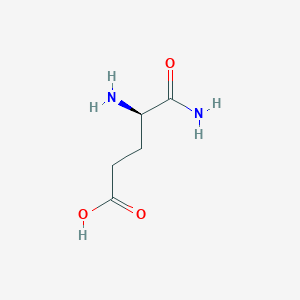
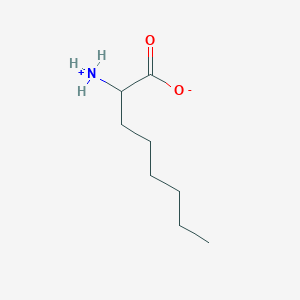
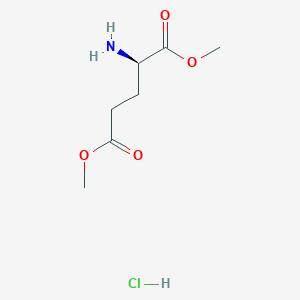
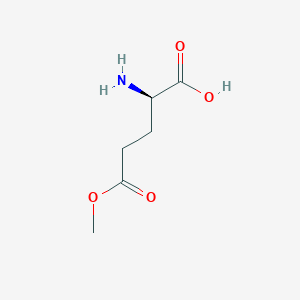
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)
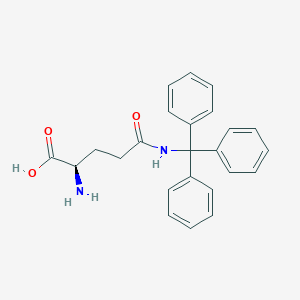

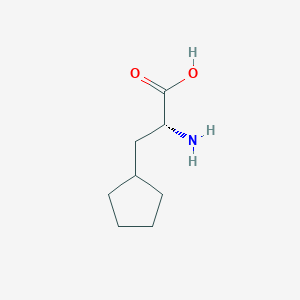
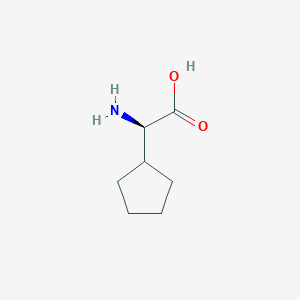
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
